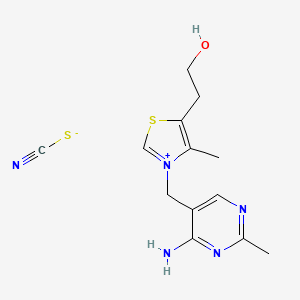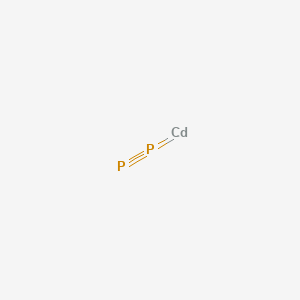
Fmoc-D-Asp(OtBu)-OH
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Fmoc-D-Asp(OtBu)-OH: , also known as N-α-Fmoc-D-aspartic acid α-tert-butyl ester, is a derivative of aspartic acid. It is widely used in the field of peptide synthesis, particularly in the solid-phase synthesis of peptides. This compound serves as a protecting group for the amino acid aspartic acid, ensuring that the reactive sites of the molecule are shielded during the synthesis process .
Aplicaciones Científicas De Investigación
Chemistry: Fmoc-D-Asp(OtBu)-OH is extensively used in the synthesis of peptides and proteins. It serves as a building block in the solid-phase synthesis of peptides, allowing for the sequential addition of amino acids to form the desired peptide chain .
Biology and Medicine: In biological research, this compound is used to study protein-protein interactions, enzyme-substrate interactions, and the structure-function relationships of proteins. It is also employed in the development of peptide-based drugs and therapeutic agents .
Industry: In the pharmaceutical industry, this compound is used in the production of peptide-based drugs and diagnostic agents. It is also utilized in the synthesis of custom peptides for research and development purposes .
Mecanismo De Acción
Target of Action
Fmoc-D-Asp(OtBu)-OH is an aspartic acid derivative . Aspartic acid is one of the 20 common amino acids used in the biosynthesis of proteins. Therefore, the primary targets of this compound are likely to be proteins or enzymes that interact with aspartic acid during protein synthesis.
Mode of Action
This compound is used in solid-phase peptide synthesis . The Fmoc group (Fluorenylmethyloxycarbonyl) is a protective group used in organic synthesis. It serves to protect the amine functionality during peptide synthesis. The OtBu group (tert-butyl) is used to protect the carboxylic acid functionality of aspartic acid . The Fmoc group can be removed under mildly basic conditions, and the OtBu group can be removed under acidic conditions, allowing for the selective formation of peptide bonds.
Result of Action
The result of the action of this compound is the successful incorporation of aspartic acid into a peptide chain during solid-phase peptide synthesis . This allows for the synthesis of complex peptides and proteins for use in various research and therapeutic applications.
Action Environment
The action of this compound is typically carried out in a controlled laboratory environment. Factors such as temperature, pH, and the presence of other reactive species can influence the efficiency of peptide synthesis. The compound should be stored below +30°C .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The preparation of Fmoc-D-Asp(OtBu)-OH typically involves the protection of the amino and carboxyl groups of aspartic acid. The process begins with the protection of the amino group using the fluorenylmethyloxycarbonyl (Fmoc) group. This is followed by the protection of the carboxyl group using the tert-butyl (OtBu) ester. The reaction conditions often involve the use of organic solvents such as dimethylformamide (DMF) and dichloromethane (DCM), along with coupling reagents like N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt) .
Industrial Production Methods: In industrial settings, the production of this compound is carried out on a larger scale using automated peptide synthesizers. These machines allow for the precise control of reaction conditions and the efficient synthesis of large quantities of the compound. The use of automated systems also minimizes the risk of contamination and ensures the reproducibility of the synthesis process .
Análisis De Reacciones Químicas
Types of Reactions: Fmoc-D-Asp(OtBu)-OH undergoes various chemical reactions, including deprotection, coupling, and cleavage reactions.
Common Reagents and Conditions:
Major Products Formed: The major products formed from these reactions include the deprotected aspartic acid derivative and the desired peptide sequences when used in peptide synthesis .
Comparación Con Compuestos Similares
Fmoc-L-Asp(OtBu)-OH: This compound is the L-isomer of Fmoc-D-Asp(OtBu)-OH and is used in similar applications in peptide synthesis.
Fmoc-D-Glu(OtBu)-OH: This compound is a derivative of glutamic acid and is used as a protecting group in peptide synthesis.
Fmoc-D-Ala-OH: This compound is a derivative of alanine and is used in the synthesis of peptides and proteins.
Uniqueness: this compound is unique due to its specific configuration (D-isomer) and the presence of both Fmoc and OtBu protecting groups. This combination allows for the selective protection and deprotection of the amino and carboxyl groups, making it a valuable tool in peptide synthesis .
Propiedades
Número CAS |
12883-39-3 |
|---|---|
Fórmula molecular |
C23H25NO6 |
Peso molecular |
411.4477 |
Origen del producto |
United States |
Q1: What is the role of Fmoc-D-Asp(OtBu)-OH in the synthesis of Bacitracin A?
A1: this compound serves as a protected form of D-aspartic acid, one of the key amino acid building blocks in Bacitracin A. In the reported solid-phase synthesis, this compound is coupled to the growing peptide chain attached to a solid support. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.









